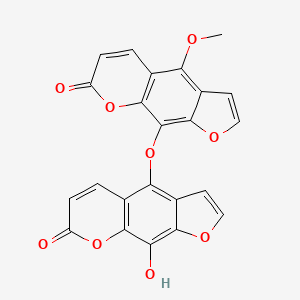![molecular formula C8H10O2 B562244 4-Methoxy-[7-13C]benzyl Alcohol CAS No. 76104-36-4](/img/structure/B562244.png)
4-Methoxy-[7-13C]benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-[7-13C]benzyl Alcohol: is a chemical compound with the molecular formula C8H10O2. It is a labeled version of 4-Methoxybenzyl Alcohol, where the carbon-13 isotope is incorporated at the seventh position. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of 4-Methoxybenzaldehyde: One common method involves the reduction of 4-Methoxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-Methoxybenzaldehyde using a catalyst such as palladium on carbon in the presence of hydrogen gas. This method is efficient and provides high yields of 4-Methoxybenzyl Alcohol.
Industrial Production Methods: Industrial production of 4-Methoxybenzyl Alcohol often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 4-Methoxybenzyl Alcohol can undergo oxidation reactions to form 4-Methoxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-Methoxybenzylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation or ammonia for amination.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxybenzylamine
Substitution: 4-Methoxybenzyl chloride or 4-Methoxybenzylamine
科学的研究の応用
Chemistry: 4-Methoxy-[7-13C]benzyl Alcohol is used as a precursor in the synthesis of various organic compounds. Its isotopic labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The carbon-13 labeling allows for tracing the metabolic fate of the compound in biological systems.
Medicine: In medicinal chemistry, this compound is used in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic applications. Its isotopic labeling helps in tracking the distribution and metabolism of drugs in the body.
Industry: The compound is used in the production of fragrances and flavoring agents. Its unique properties make it suitable for creating specific aromatic profiles in perfumes and food products.
作用機序
The mechanism of action of 4-Methoxy-[7-13C]benzyl Alcohol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is oxidized to form an aldehyde group, which can further participate in various chemical reactions. In reduction reactions, the compound is reduced to form an amine, which can interact with biological molecules and enzymes.
類似化合物との比較
4-Methoxybenzyl Alcohol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
4-Methoxybenzaldehyde: An oxidation product of 4-Methoxybenzyl Alcohol, used in the synthesis of various organic compounds.
4-Methoxybenzylamine: A reduction product, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: The incorporation of the carbon-13 isotope at the seventh position makes 4-Methoxy-[7-13C]benzyl Alcohol unique. This isotopic labeling allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
特性
IUPAC Name |
(4-methoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662075 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76104-36-4 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
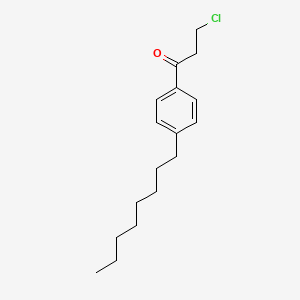
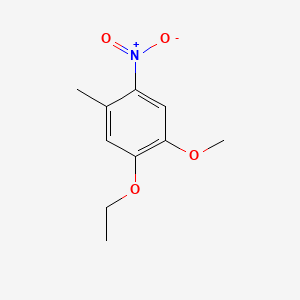
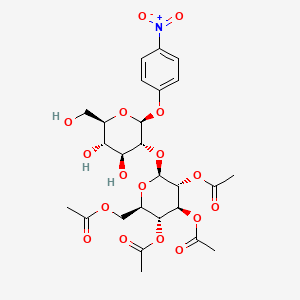
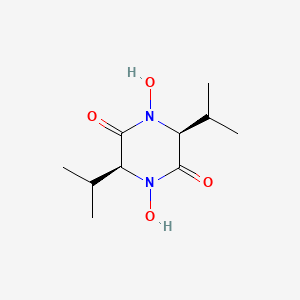
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

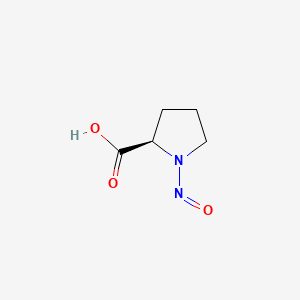
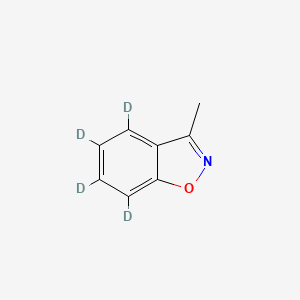
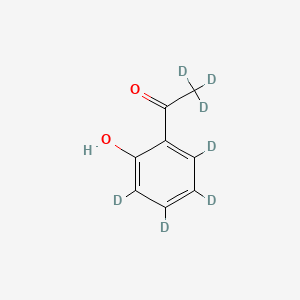
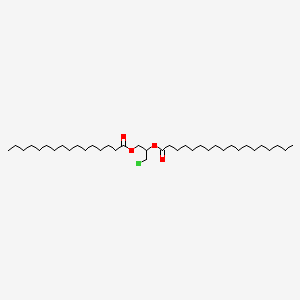
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
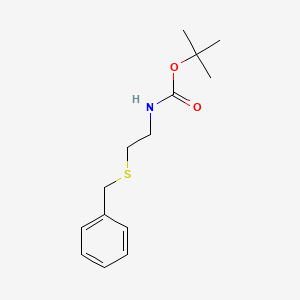
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
